molecular formula C20H24FN3O2 B2674540 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 1049445-17-1

2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Cat. No.: B2674540
CAS No.: 1049445-17-1
M. Wt: 357.429
InChI Key: NEIXCBQCUMSSHQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a structurally complex acetamide derivative featuring a 4-fluorophenoxy group linked to a piperazine-ethyl backbone. Its design integrates pharmacophores known for targeting central nervous system (CNS) receptors, particularly melatonergic (MT1/MT2) and serotoninergic receptors, due to the presence of the 4-phenylpiperazine moiety and fluorinated aromatic systems . The compound’s synthesis typically involves reductive N-alkylation or coupling reactions, as seen in structurally related analogs .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c21-17-6-8-19(9-7-17)26-16-20(25)22-10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIXCBQCUMSSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The fluorophenoxy group and acetamide linkage undergo oxidation under controlled conditions.

Reaction SiteReagents/ConditionsProductObservationsSource
Fluorophenoxy ringKMnO₄, H₂SO₄, 60°COxidized quinone derivativesRequires acidic media
Acetamide carbonylCrO₃, acetic acidCarboxylic acid formationModerate selectivity

Oxidation of the fluorophenoxy moiety generates electrophilic intermediates, while the acetamide carbonyl may form carboxylic acids under strong oxidizers.

Reduction Reactions

Reduction targets the acetamide group and aromatic rings.

Reaction SiteReagents/ConditionsProductYieldSource
Acetamide to amineLiAlH₄, anhydrous ether2-(4-fluorophenoxy)ethylamine derivative65%
Aromatic ringH₂, Pd/C (10 atm)Hydrogenated cyclohexane derivatives52%

LiAlH₄ selectively reduces the acetamide to a primary amine, while catalytic hydrogenation saturates aromatic rings.

Hydrolysis Reactions

The acetamide bond is susceptible to hydrolysis under acidic or basic conditions.

ConditionsReagentsProductRate Constant (k)Source
Acidic (HCl, 100°C)6M HCl2-(4-fluorophenoxy)acetic acid1.2 × 10⁻³ min⁻¹
Basic (NaOH, 80°C)4M NaOHSodium salt of acetic acid derivative8.5 × 10⁻⁴ min⁻¹

Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, enhancing electrophilicity .

Substitution Reactions

The piperazine nitrogen and fluorophenoxy group participate in nucleophilic substitutions.

Reaction TypeReagents/ConditionsProductSelectivitySource
Piperazine alkylationCH₃I, DMF, NaHN-methylpiperazine derivativeHigh
Fluorine displacementKNO₂, CuCN, DMSONitro-/cyano-substituted phenoxy groupsModerate

Methylation of the piperazine nitrogen occurs regioselectively, while the fluorine atom undergoes aromatic substitution under metal catalysis .

Stability Under Environmental Conditions

The compound’s stability is critical for storage and application.

ConditionDegradation PathwayHalf-Life (25°C)Source
pH 1.2 (gastric)Hydrolysis of acetamide bond4.2 hours
pH 7.4 (physiological)Slow hydrolysis12.8 days
UV light (300 nm)Photolytic cleavage of C–F bond6.1 hours

Key Findings:

  • Synthetic Flexibility : Alkylation and substitution reactions enable modular structural modifications, particularly at the piperazine and acetamide regions .

  • Oxidative Sensitivity : The fluorophenoxy group requires protective measures during oxidation to prevent side reactions.

  • Hydrolytic Instability : Acidic conditions accelerate degradation, necessitating pH-controlled formulations .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds with a piperazine moiety, such as 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, may exhibit antidepressant properties. Studies have shown that similar compounds can interact with serotonin receptors, which are crucial in mood regulation. The presence of the 4-fluorophenoxy group enhances the binding affinity to these receptors, potentially leading to improved therapeutic outcomes in depressive disorders .

2. Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant activity in preclinical studies. A study synthesized various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and assessed their effectiveness against seizures using models such as the maximal electroshock test (MES) and the subcutaneous pentylenetetrazole (scPTZ) test. Some derivatives demonstrated significant protective effects against induced seizures, suggesting that this compound could be a candidate for developing new antiepileptic drugs .

3. Neuroprotective Effects

Given its structural components, this compound may also possess neuroprotective effects. Research on related compounds has indicated that they can mitigate neuronal damage in various models of neurodegeneration. The piperazine structure is known for its ability to cross the blood-brain barrier, making it a suitable candidate for neuroprotective therapies .

Case Study 1: Antidepressant Efficacy

In a randomized clinical trial assessing the efficacy of a related piperazine derivative, researchers found significant improvements in depressive symptoms among participants treated with the compound compared to a placebo group. The study utilized standardized depression rating scales and reported a notable reduction in scores after eight weeks of treatment .

Case Study 2: Anticonvulsant Activity

A comparative study evaluated the anticonvulsant effects of various N-substituted phenylacetamides in rodent models. The study highlighted that compounds similar to this compound showed promising results in protecting against seizures induced by electrical stimulation and chemical agents. The findings suggested a potential for further development into clinical applications for epilepsy management .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The compound may also modulate the activity of certain enzymes, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Acetamides

Piperazine derivatives are pivotal in modulating receptor affinity and pharmacokinetics. Below is a comparative analysis of key analogs:

Compound Structural Features Receptor Affinity Key Properties
Target Compound 4-Fluorophenoxy, 4-phenylpiperazine-ethyl MT2 partial agonist (predicted) Moderate lipophilicity; potential CNS penetration
UCM924 (N-{2-[(3-Bromo-4-fluorophenyl)amino]ethyl}acetamide) 3-Bromo-4-fluorophenyl, unsubstituted piperazine MT2-selective partial agonist Improved metabolic stability vs. UCM765; anxiolytic in rodents
N-(4-Fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide Pyrimidinyl-piperazine, 4-fluorophenyl Serotonin 5-HT1A/7 affinity High solubility; investigational for neuropsychiatric disorders
N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide (3c) Methoxyphenyl-ethyl, phenoxy α-Glucosidase inhibitor (IC50 = 74 µM) Antidiabetic activity; 20.6% blood glucose reduction in diabetic rats

Key Observations :

  • Piperazine Substitution : The 4-phenyl group in the target compound enhances MT2 receptor interaction compared to pyrimidinyl () or sulfonyl () variants, which prioritize serotoninergic targets.
  • Fluorination: The 4-fluorophenoxy group balances lipophilicity and metabolic stability, contrasting with brominated analogs (e.g., UCM924), which exhibit prolonged half-lives but reduced solubility .
  • Biological Activity : Unlike antidiabetic acetamides (e.g., 3c), the target compound’s design aligns with CNS-targeted ligands, though its exact IC50 values remain uncharacterized in the literature .
Phenoxy and Aromatic Modifications

Variations in the phenoxy/arylacetamide moiety significantly influence target selectivity:

  • 2-(4-Methoxyphenyl) Derivatives (e.g., 3a-c): Methoxy groups enhance α-glucosidase inhibition (IC50 = 69–87 µM) but reduce CNS penetration due to increased polarity .
  • N-(4-Fluorophenyl)-2-chloroacetamide: A precursor for quinoline derivatives, this compound lacks piperazine but highlights the role of fluorophenyl groups in directing intermolecular interactions (e.g., hydrogen bonding) .
Physicochemical and Pharmacokinetic Profiles
  • Water Solubility: The target compound’s 4-fluorophenoxy group likely improves solubility over non-fluorinated analogs (e.g., UCM765), though less than sulfonated piperazines () .
  • Metabolic Stability : Piperazine N-methylation (as in ) or bromination (UCM924) reduces CYP450-mediated degradation, whereas the target compound’s unmodified piperazine may require further optimization .

Computational and Experimental Insights

  • Molecular Modeling: Docking studies on related compounds (e.g., UCM765) suggest that the 4-fluorophenoxy group in the target compound may stabilize MT2 receptor interactions via hydrophobic packing and halogen bonding .
  • 3D-QSAR Analysis: Substituent bulk at the phenoxy position (e.g., methoxy vs. nitro groups) correlates with inhibitory potency, as seen in antidiabetic analogs ().

Biological Activity

2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential pharmacological properties, particularly in the fields of neuropharmacology and psychiatry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C20H24FN3O2
  • Molecular Weight : 357.429 g/mol
  • Functional Groups : It contains a fluorophenoxy group, an acetamide moiety, and a phenylpiperazine fragment.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Research indicates that compounds with similar structures often act as modulators of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Key Mechanisms:

  • Serotonin Receptor Modulation : The phenylpiperazine moiety is known to interact with serotonin receptors (5-HT), potentially enhancing serotonergic transmission.
  • Dopamine Receptor Interaction : The compound may also exhibit affinity for dopamine receptors, contributing to its antidepressant effects.

Antidepressant Effects

Several studies have highlighted the antidepressant potential of this compound. For instance, analogs of phenylpiperazine derivatives have shown significant efficacy in animal models of depression. The modulation of serotonin pathways is believed to be a key factor in their effectiveness.

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been explored extensively. For example, derivatives containing the phenylpiperazine structure demonstrated protective effects in maximal electroshock (MES) tests, suggesting potential utility in treating epilepsy.

Comparative Analysis of Related Compounds

The table below summarizes the biological activities of related compounds that share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
N-Methyl-N-[3-[4-(dimethylamino)phenyl]propionamideDimethylamino group; propionamide backboneAntidepressant effects
1-[3-[4-Fluorophenyl]-1-piperazinyl]-N,N-dimethylmethanaminePiperazine ring; fluorophenolAntidepressant properties
1-[3-[Dimethylamino]propyl]-N-[3-fluorophenyl]acetamideDimethylamino; acetamideAnticonvulsant activity

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • Antidepressant Activity : A study conducted by Xia et al. demonstrated that compounds similar to this compound exhibited significant antidepressant effects in rodent models, with notable improvements in behavioral tests measuring despair and anhedonia .
  • Anticonvulsant Efficacy : Another investigation focused on the anticonvulsant properties of phenylpiperazine derivatives found that certain analogs provided substantial protection against seizures in MES tests at doses ranging from 100 mg/kg to 300 mg/kg .
  • Neuropharmacological Profiles : In vitro studies have indicated that related compounds can modulate neurotransmitter release and receptor activity, suggesting a multifaceted mechanism that could be leveraged for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide?

  • Methodology :

  • Step 1 : Prepare the phenoxyacetamide core via nucleophilic substitution between 4-fluorophenol and chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).
  • Step 2 : React the intermediate with 1-(2-aminoethyl)-4-phenylpiperazine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the acetamide bond.
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol .
    • Key Considerations : Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for fluorophenyl (δ 7.0–7.3 ppm), piperazine protons (δ 2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., calculated for C₂₀H₂₃FN₃O₂: 364.18 g/mol).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • In Vitro Screening :

  • Receptor Binding Assays : Test affinity for serotonin (5-HT₁A) or dopamine receptors due to structural similarity to piperazine-containing ligands. Use radioligand displacement assays with CHO-K1 cells expressing human receptors .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at concentrations 1–100 μM .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of structural analogs?

  • Approach :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and optimize reaction pathways (e.g., amide bond formation).
  • Docking Studies : Predict binding modes to target receptors (e.g., 5-HT₁A) using AutoDock Vina. Prioritize analogs with improved binding energy (<-8 kcal/mol).
  • Machine Learning : Train models on existing SAR data to predict solubility and metabolic stability .

Q. How to resolve contradictions in reported biological activity across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition.

  • Root Cause Analysis :
  • Assay Variability : Compare buffer conditions (e.g., ATP concentration, pH).
  • Compound Stability : Test degradation in DMSO or aqueous media via LC-MS.
  • Resolution : Validate activity using orthogonal assays (e.g., SPR for binding kinetics, functional cAMP assays for GPCR targets) .

Q. What strategies enhance selectivity for target receptors over off-target effects?

  • Experimental Design :

  • SAR Exploration : Synthesize analogs with modified fluorophenyl or piperazine substituents.
  • Selectivity Profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panel).
  • Crystallography : Co-crystallize the compound with its target to identify critical binding interactions (e.g., hydrogen bonds with Asp116 in 5-HT₁A) .

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